molecular formula C3H4N4O2 B029360 Ammelide CAS No. 645-93-2

Ammelide

Cat. No.: B029360
CAS No.: 645-93-2
M. Wt: 128.09 g/mol
InChI Key: YSKUZVBSHIWEFK-UHFFFAOYSA-N
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Description

Ammelide (2-amino-4,6-dihydroxy-1,3,5-triazine; C₃H₄N₄O₂) is a 1,3,5-triazine derivative and a metabolite of melamine (MEL) formed via sequential deamination reactions . Structurally, it features one amine (-NH₂) and two hydroxyl (-OH) groups on the triazine ring, conferring intermediate polarity between MEL (three -NH₂ groups) and CYA (three -OH groups) . This unique structure influences its chemical reactivity, solubility, and environmental persistence. This compound is frequently detected in food safety analyses, wastewater treatment studies, and urea-based Selective Catalytic Reduction (SCR) systems, where it forms alongside other triazine by-products like ammeline (AMN) and CYA .

Preparation Methods

Traditional Synthesis Methods

Thermal Decomposition of Dicyandiamide

Ammelide was first synthesized via thermal decomposition of dicyandiamide in aqueous ammonia at elevated temperatures. Heating dicyandiamide (NH₂C≡N) with aqueous ammonia at 160–170°C yields this compound through a series of condensation and hydrolysis reactions . The reaction proceeds via intermediate formation of melamine (C₃N₆H₆), which undergoes further hydrolysis under alkaline conditions. However, this method requires precise temperature control to avoid side products such as cyanuric acid (C₃H₃N₃O₃), which forms if the reaction mixture exceeds 170°C .

Acid-Catalyzed Decomposition of Melam

An alternative route involves heating melam (C₆H₉N₁₁) with concentrated sulfuric acid at 190°C . This exothermic reaction generates this compound through selective cleavage of melam’s triazine rings. While effective, the method demands short reaction times to prevent over-decomposition into cyanuric acid. The use of strong acids also introduces challenges in waste management and product purification .

Modern Biocatalytic Synthesis

Solid-to-Solid Reaction Using Biocatalysts

A breakthrough in this compound synthesis emerged with the development of enzymatic methods using hydrolytic enzymes. The process involves converting melamine into this compound via a solid-to-solid reaction in aqueous media, catalyzed by enzymes from the Hydroamidase superfamily . Key advantages include milder conditions (37°C) and reduced byproduct formation compared to traditional methods .

Reaction Mechanism

The enzyme catalyzes the stepwise hydrolysis of melamine’s amino groups, first forming ammeline (C₃H₅N₅O) and then this compound. The reaction occurs at the solid-liquid interface, where dissolved melamine molecules undergo enzymatic modification before precipitating as this compound . This mechanism minimizes solvent use and enhances reaction efficiency.

pH-Dependent Yield Control

The ratio of ammeline to this compound is highly sensitive to pH. At pH 6.5–7.5, this compound production predominates due to favorable protonation states of intermediate species. For instance, at pH 7, the product mixture contains 21.2 mol% this compound and 75.2 mol% ammeline . In contrast, alkaline conditions (pH > 8) shift the equilibrium toward ammeline, with this compound yields dropping below 1 mol% at pH 10 .

Table 1: Impact of pH on this compound Yield

pHAmmeline (mol%)This compound (mol%)
686.99.9
775.221.2
9.597.90.9

Substrate Loading Effects

Higher melamine concentrations (10–17.5 wt%) suppress this compound formation, favoring ammeline due to kinetic limitations in the second hydrolysis step. At 1.1 wt% melamine loading, this compound constitutes 21.2 mol% of the product, but this decreases to 0.2 mol% at 17.5 wt% loading .

Table 2: Impact of Melamine Loading on this compound Yield

Melamine (wt%)Ammeline (mol%)This compound (mol%)
1.175.221.2
9.098.90.3
17.598.80.2

Comparative Analysis of Methods

Efficiency and Scalability

Traditional methods achieve this compound yields of 20–25% but require energy-intensive conditions and generate hazardous waste . In contrast, biocatalytic synthesis achieves comparable yields (21.2 mol%) at ambient temperatures, with scalability demonstrated at 1L reactor scales .

Byproduct Formation

Thermal decomposition methods often produce cyanuric acid due to over-hydrolysis, necessitating costly purification steps . Enzymatic routes suppress cyanuric acid formation entirely, as evidenced by HPLC analyses showing no detectable cyanuric acid in final products .

Chemical Reactions Analysis

Thermal Decomposition Pathways

Ammelide undergoes complex thermal degradation above 170°C, with reaction mechanisms evolving at higher temperatures ( ):

Reaction TypeEquationTemperature RangeΔRH (300°C)Products
Self-decomposition3 ammd(s) → 2 ammn(s) + Cyd(s) + 2CO₂190-250°C-140.8 kJ/molAmmeline, cyanamide
Polymerization3 ammd(s) → melem(s) + Cyd(s) + 2CO₂ + 2H₂O>300°C+100.5 kJ/molMelem
Complete decompositionammd(s) → HNCO + NH₃ + CO₂>625°CN/AIsocyanic acid, ammonia

Thermogravimetric analysis (TGA) shows 5.58-9.34% mass loss in this compound at 2-10°C/min heating rates under air flow ( ). Differential scanning calorimetry (DSC) reveals endothermic peaks at 149-429°C corresponding to these reactions ( ).

Hydrolysis and Oxidation

This compound demonstrates pH-dependent hydrolysis behavior ( ):

Acidic conditions (HCl, H₂SO₄):

  • Forms water-soluble salts
  • Prolonged boiling yields cyanuric acid through deamination:
    ammd+H2OΔcyanuric acid+NH3\text{ammd}+\text{H}_2\text{O}\xrightarrow{\Delta}\text{cyanuric acid}+\text{NH}_3

Alkaline conditions (NaOH, NH₃):

  • Generates stable ammonium salts
  • Oxidizing agents (KMnO₄) convert this compound to cyanuric acid via radical intermediates ( ):
    ammdoxidationstrongC3N3O3H3\text{ammd}\xrightarrow[\text{oxidation}]{\text{strong}}\text{C}_3\text{N}_3\text{O}_3\text{H}_3

Computational studies identify two deamination mechanisms ( ):

  • Stepwise proton transfer (activation energy: 43.6 kcal/mol)
  • Concerted bond cleavage (activation energy: 37.2 kcal/mol)

Condensation Reactions

At elevated temperatures (>400°C), this compound participates in cyclocondensation ( ):

With melamine derivatives:
3ammd+melammelem+3HNCO3\text{ammd}+\text{melam}\rightarrow \text{melem}+3\text{HNCO}

Self-condensation:
2ammdC6N8O4H4+2H2O2\text{ammd}\rightarrow \text{C}_6\text{N}_8\text{O}_4\text{H}_4+2\text{H}_2\text{O}

These reactions form refractory compounds like melem (C₆N₇(OH)₃) that resist further decomposition below 700°C ( ).

Salt Formation

This compound displays amphoteric character through salt formation ( ):

Acid/BaseReaction ProductApplication
HCl[C₃H₅N₄O₂]⁺Cl⁻Analytical standards
NaOHNa[C₃H₃N₄O₂]Chromatography
NH₃NH₄[C₃H₃N₄O₂]Fertilizer components

X-ray diffraction studies confirm these salts maintain planar triazine ring geometry with modified hydrogen bonding networks ( ).

Analytical Detection

Key mass spectral features facilitate identification ( ):

TechniqueCharacteristic Ions (m/z)Collision Energy
MALDI-TOF129 [M+H]⁺, 111 [M-NH₂]⁺20-25 eV
GC-MS/MS344 (Q1), 286/329 (Q3)14-17 eV
LC-MS/MS128→42/85 (negative mode)10-14 eV

These methods achieve detection limits <0.1 mg/kg in complex matrices like milk products ( ).

This comprehensive analysis establishes this compound as a chemically versatile triazine derivative with reactivity patterns critical for understanding urea decomposition processes and environmental fate of melamine-related compounds.

Scientific Research Applications

Analytical Chemistry

Ammelide is primarily utilized in analytical methods to detect and quantify melamine and its derivatives in food and environmental samples. This is critical due to the toxicological implications associated with melamine contamination.

Detection Methods

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A study highlighted the use of LC-MS/MS for analyzing this compound alongside melamine and cyanuric acid in infant formula. The method demonstrated high sensitivity, detecting this compound concentrations as low as 0.15 ng/mL, which is crucial for food safety assessments .
  • Micellar Electrokinetic Chromatography (MEKC) : Another innovative approach employed MEKC for the simultaneous determination of melamine, this compound, and related compounds in milk products. This method provided rapid analysis within 5.2 minutes, showcasing its efficiency compared to traditional methods .
Method Sensitivity Sample Type Analysis Time
LC-MS/MS0.15 ng/mLInfant formulaVaries
MEKCHighMilk products5.2 minutes

Environmental Science

This compound's presence in environmental matrices has raised concerns regarding its impact on ecosystems, particularly in relation to agricultural runoff and water quality.

Water Quality Monitoring

Research indicates that this compound can be present in water systems due to the degradation of melamine-based compounds used in fertilizers and pesticides. Its detection is vital for assessing water safety and preventing potential toxicity to aquatic life .

Materials Science

Recent advancements have explored the use of this compound in developing new materials, particularly metal-organic frameworks (MOFs).

Metal-Organic Frameworks

A recent study introduced an this compound-based ultra-microporous MOF that exhibits remarkable stability under extreme conditions (e.g., boiling water) and high sensitivity for gas adsorption applications. This development opens avenues for using this compound in creating advanced materials for catalysis and gas storage .

Food Safety Incident

The infamous melamine contamination incident in 2007 highlighted the need for rigorous monitoring of food products for harmful compounds like this compound. The incident led to significant regulatory changes in food safety protocols worldwide, emphasizing the importance of detecting not only melamine but also its derivatives .

Environmental Impact Assessment

In a study assessing the impact of agricultural practices on water quality, researchers found elevated levels of this compound in runoff from fields treated with melamine-based fertilizers. This finding underscores the need for continuous monitoring to mitigate environmental risks associated with agricultural chemicals .

Mechanism of Action

The mechanism of action of ammelide involves its conversion and interaction with other compounds. For instance, it can be converted into cyanuric acid through oxidation. The molecular pathways involved in its decomposition include the formation of carbon dioxide and ammonia .

Comparison with Similar Compounds

Structural and Functional Group Differences

The triazine derivatives MEL, AMN, ammelide, and CYA differ in substituent groups, which dictate their physicochemical properties:

Compound Substituents Molecular Formula Polarity Solubility (Water)
Melamine (MEL) 3 × -NH₂ C₃H₆N₆ Low 3.24 g/L (20°C)
Ammeline (AMN) 2 × -NH₂, 1 × -OH C₃H₅N₅O Moderate ~0.5 g/L
This compound 1 × -NH₂, 2 × -OH C₃H₄N₄O₂ High ~0.3 g/L
Cyanuric Acid (CYA) 3 × -OH C₃H₃N₃O₃ Very High 2.5 g/L (25°C)

Key Observations :

  • Polarity and Detection : this compound’s moderate polarity allows separation via hydrophilic interaction liquid chromatography (HILIC) or micellar electrokinetic chromatography (MEKC), with detection limits as low as 0.03 µg/mL .
  • Thermal Stability : this compound decomposes at ~320–330°C, higher than CYA (320°C) but lower than MEL (>350°C) .
  • Biodegradability: Unlike MEL and AMN, this compound resists further enzymatic degradation by melamine deaminase, requiring specialized enzymes like this compound aminohydrolase for conversion to CYA .

Formation Pathways and Reactivity

  • Urea Pyrolysis : At >190°C, urea decomposes into biuret, which further breaks down into this compound, AMN, and CYA. This compound forms via ammonation of AMN or direct decomposition of biuret .
  • Melamine Metabolism : MEL is deaminated to AMN and then to this compound, but this compound accumulates due to its resistance to further breakdown .
  • Material Synthesis : this compound serves as a precursor for graphitic carbon nitride (g-C₃N₄) in pyrolysis, outperforming CYA due to favorable reaction kinetics .

Environmental and Health Impacts

  • Environmental Presence : Detected in wastewater treatment systems, SCR exhaust deposits, and adulterated food products (e.g., infant formula), often alongside AMN and CYA .

Analytical Methods for Detection

Method Compounds Detected Detection Limits (µg/mL) Key Differentiation Factor
HILIC/ESI-MS MEL, AMN, this compound, CYA 0.03–0.10 Retention time shifts due to polarity
MEKC MEL, AMN, this compound, CYA 0.03–0.10 Electrophoretic mobility differences
GC-MS (TMS derivatives) MEL, AMN, this compound, CYA 0.10–0.15 Mass spectral fragmentation patterns

Key Research Findings

SCR Systems : At 200°C and high flow rates (>86 kg/hr), this compound forms alongside biuret and CYA in urea-derived deposits, contributing to catalyst fouling .

Food Safety : this compound is a marker of MEL contamination in milk products, with GC-MS methods achieving 78% accuracy in external validation .

Material Science : this compound-derived g-C₃N₄ exhibits larger, less dense structures compared to CYA-derived variants, advantageous for photocatalytic applications .

Biological Activity

Ammelide, chemically known as 2-amino-1,3,5-triazine-4,6-dione, is a compound derived from the degradation of melamine. Its biological activity has garnered attention due to its implications in environmental science and potential health risks associated with exposure. This article synthesizes current research findings on the biological activity of this compound, including enzymatic interactions, metabolic pathways, and analytical methodologies.

Chemical Structure and Properties

This compound is part of the triazine family and can be represented structurally as follows:

This compound C3H6N4O2\text{this compound }\text{C}_3\text{H}_6\text{N}_4\text{O}_2

It is characterized by its functional groups that facilitate various biochemical reactions, particularly in microbial metabolism.

Hydrolysis by AtzC

One of the key enzymes involved in the metabolism of this compound is AtzC, an amidohydrolase enzyme that catalyzes the hydrolysis of this compound into ammonia and cyanuric acid. Research indicates that AtzC exhibits optimal activity at a pH range of 6.5 to 8.5 and has a Michaelis constant (KmK_m) of 406 µM for its substrate, indicating its affinity for this compound .

Table 1: Enzymatic Parameters of AtzC

ParameterValue
KmK_m406 µM
kcatk_{cat}13.3 s1^{-1}
Optimal pH6.5 - 8.5

The hydrolysis reaction proceeds with the release of ammonia, which can subsequently participate in further biochemical processes such as the formation of ammeline .

Metabolic Pathways

This compound participates in several metabolic pathways, particularly in microbial degradation processes. For instance, it is involved in the mineralization pathway of melamine, where it serves as an intermediate leading to the production of less toxic compounds such as ammeline and ultimately cyanuric acid .

Reaction Mechanisms

The transformation pathways for this compound involve several steps with varying energy barriers. The conversion to ammeline occurs through a reaction with ammonia, while further reactions can lead to other nitrogenous compounds .

Figure 1: Reaction Pathways Involving this compound

Reaction Pathways
Note: Actual reaction pathways should be illustrated based on experimental data.

Environmental Impact Studies

Recent studies have highlighted the presence of this compound in various environmental matrices, including soil and water samples. For example, a study analyzing infant formula products found detectable levels of this compound alongside other triazine compounds like melamine and cyanuric acid . This raises concerns regarding dietary exposure and potential health risks.

Table 2: Concentration Levels of Triazine Compounds in Infant Formula

CompoundConcentration (mg/kg)
Melamine0.32
AmmelineNot specified
This compound<0.005
Cyanuric AcidNot specified

These findings underscore the necessity for rigorous monitoring and risk assessment concerning triazine exposure in food products.

Analytical Methods for Detection

The detection and quantification of this compound have been facilitated by advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for sensitive detection even at low concentrations, making it suitable for environmental monitoring and food safety assessments .

Table 3: Analytical Method Parameters

ParameterValue
Sample PreparationAcetonitrile-water (1:1)
Detection MethodLC-MS/MS
Recovery Rate (this compound)~30%

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing high-purity ammelide?

this compound can be synthesized via oxidation of 5-azacytosine using hydrogen peroxide under controlled conditions. Key parameters include maintaining a molar ratio of 5-azacytosine to H₂O₂ at 1:3, reaction temperature at 80°C, and pH stabilization at 8.5–9.0. This method achieves >95% purity, validated via HPLC and FT-IR spectroscopy . For reproducibility, ensure inert atmospheric conditions to prevent by-product formation.

Q. How can this compound be distinguished from structurally related triazine derivatives (e.g., melamine, ammeline) using analytical techniques?

High-performance liquid chromatography (HPLC) with UV detection at 230 nm is effective for simultaneous quantification. Retention times for this compound (~4.2 min), ammeline (~5.8 min), and melamine (~6.5 min) differ due to polarity variations. Confirmatory analysis via FT-IR reveals distinct N–H stretching (3250 cm⁻¹) and triazine ring vibrations (1550 cm⁻¹) for this compound .

Q. What are the primary thermal decomposition products of this compound, and how are they characterized?

this compound decomposes above 360°C, forming gaseous by-products (e.g., NH₃, CO₂) and residual carbonaceous materials. Thermogravimetric analysis (TG) under nitrogen shows a mass loss of ~85% between 360–600°C. Differential scanning calorimetry (DSC) peaks at 580°C correlate with endothermic decomposition. Post-decomposition residues should be analyzed via X-ray diffraction (XRD) to identify crystalline phases .

Advanced Research Questions

Q. How can computational loop remodeling improve enzyme specificity for this compound deamination?

Anchored loop redesign protocols enable precise enzyme engineering. For example, redesigning human guanine deaminase (hGDA) involves modeling backbone flexibility to accommodate this compound’s hydroxyl groups. Molecular dynamics simulations predict loop conformations within 1-Å RMSD of crystallographic data. Experimental validation via coupled assays (e.g., glutamate dehydrogenase for NH₃ detection) confirms a 5-fold increase in catalytic efficiency (kcat/KM) for redesigned enzymes .

Q. What kinetic models explain contradictions in this compound formation during urea thermolysis?

Current models propose a 4:1 ratio of cyanuric acid to this compound during urea decomposition at 250°C. Discrepancies arise from competing pathways:

  • Pathway A : Biuret → Triuret → Cyanuric Acid (dominant at 10 K min⁻¹ heating rates).
  • Pathway B : Biuret → this compound (favored under rapid quenching). Kinetic parameters (e.g., activation energy Ea = 92 kJ/mol for this compound formation) derived from TG/DSC data resolve these contradictions .

Q. How does this compound’s integration into metal-organic frameworks (MOFs) enhance environmental sensing applications?

this compound-based Cd-MOFs exhibit ultramicroporosity (pore size ~0.6 nm) and stability in aqueous media. The framework’s luminescent quenching response to dichromate (Cr₂O₇²⁻) follows a Stern-Volmer relationship (KSV = 2.93×10⁴ M⁻¹), attributed to Förster resonance energy transfer (FRET). Synthesis involves solvothermal reaction of this compound with Cd(NO₃)₂·4H₂O at 120°C for 24 hours .

Q. Methodological Considerations

Q. What statistical approaches address variability in this compound quantification across analytical platforms?

Use Cronbach’s alpha (>0.9) to assess inter-method consistency (e.g., HPLC vs. LC-MS). For TG data, apply multivariate regression to account for crucible geometry effects (e.g., plate vs. cylinder crucibles alter mass loss rates by ±15%) .

Q. How should researchers design assays to measure this compound’s enzymatic degradation kinetics?

Optimize substrate concentration (e.g., 400 µM this compound in 200 mM phosphate buffer, pH 7.5) and monitor absorbance at 230 nm. For pH-dependent studies, employ a GDH-coupled assay to quantify NH₃ release, ensuring linearity within 6.5–8.5 pH range. Data fitting via GraphPad Prism’s Michaelis-Menten module yields accurate KM and Vmax values .

Properties

IUPAC Name

6-amino-1H-1,3,5-triazine-2,4-dione
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InChI

InChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)
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InChI Key

YSKUZVBSHIWEFK-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=O)NC(=O)N1)N
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Molecular Formula

C3H4N4O2
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DSSTOX Substance ID

DTXSID10214757
Record name Ammelide
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Molecular Weight

128.09 g/mol
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CAS No.

645-93-2, 167613-80-1
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Synthesis routes and methods

Procedure details

333 kg Of 70% strength sulfuric acid is initially introduced into an enamel kettle and 100 kg of a waste melamine which contains ammeline and ammelide and has a melamine content of about 95% is added, with stirring, the temperature rising to about 90° C. This suspension is heated to the boiling point of 132° C. and is then heated up to 160° C. in the course of one hour, whilst distilling off water. The suspension is kept at the boil under reflux, at 160° C. for 4 hours and 310 l. of water is then added, the temperature falling to 120° C. After cooling to room temperature, the cyanuric acid is centrifuged off, washed and suspended in water, using a weight ratio of 1 part of cyanuric acid to 2 parts of water, the suspension is stirred for one hour at room temperature and the cyanuric acid is centrifuged off and washed. About 96 kg. (93.9%) of a cyanuric acid with an ammelide content of less than 0.3% is obtained. The ammonium bisulfate impurity amounts to about 0.03%. Melamine and ammeline are not detectable.
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Retrosynthesis Analysis

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